molecular formula C13H13N3O3 B1615023 6-Methoxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ium-3-olate CAS No. 255865-30-6

6-Methoxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ium-3-olate

Cat. No. B1615023
M. Wt: 259.26 g/mol
InChI Key: GQRMTBQMVATMLA-UHFFFAOYSA-N
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Description

6-Methoxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ium-3-olate, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). It is widely used in scientific research to investigate the role of sGC in various physiological and pathological processes.

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

Studies on compounds with similar structures, such as Cefmenoxime, focus on their pharmacokinetics and metabolism in humans and animals. For instance, the pharmacokinetics of Cefmenoxime in individuals with normal and impaired renal function highlights the importance of understanding how compounds are processed in the body, which is crucial for the development of any therapeutic agents (Höffler & Koeppe, 1983).

Environmental and Dietary Exposures

Research on the environmental and dietary exposures to compounds similar in structure or function to "6-Methoxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ium-3-olate" indicates how human and animal studies assess the impact of environmental pollutants. For example, studies on dietary exposure to phenolic and methoxylated organohalogen contaminants in Japan provide insight into how compounds accumulate in biological systems and their potential health implications (Fujii et al., 2014).

Drug Metabolites and Toxicology

The identification of drug metabolites, as seen in the study of urinary metabolites of 3-(4-methoxybenzoyl)-1-pentylindole (RCS-4), showcases the methodologies used to trace the transformation and excretion paths of complex compounds within the body. This type of research is fundamental in toxicology and pharmacology for understanding the safety and efficacy of pharmaceuticals (Kavanagh et al., 2012).

Biochemical and Molecular Mechanisms

Investigations into the biochemical and molecular mechanisms of compounds, including studies on monoamine oxidase B radioligands, provide a basis for developing therapeutic applications. These studies explore how compounds bind to specific receptors or enzymes in the brain, offering potential pathways for treating neurological disorders (Rusjan et al., 2014).

properties

IUPAC Name

6-methoxy-3-oxido-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-18-15-9-5-3-2-4-8(9)12-10(15)6-7-11-13(12)14-19-16(11)17/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRMTBQMVATMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C2=C(CCCC2)C3=C1C=CC4=[N+](ON=C43)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353024
Record name 6-Methoxy-3-oxo-7,8,9,10-tetrahydro-6H-3lambda~5~-[1,2,5]oxadiazolo[3,4-c]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ium-3-olate

CAS RN

255865-30-6
Record name 6H-[1,2,5]Oxadiazolo[3,4-c]carbazole, 7,8,9,10-tetrahydro-6-methoxy-, 3-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=255865-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-3-oxo-7,8,9,10-tetrahydro-6H-3lambda~5~-[1,2,5]oxadiazolo[3,4-c]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ium-3-olate
Reactant of Route 2
6-Methoxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ium-3-olate
Reactant of Route 3
Reactant of Route 3
6-Methoxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ium-3-olate
Reactant of Route 4
6-Methoxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ium-3-olate
Reactant of Route 5
6-Methoxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ium-3-olate
Reactant of Route 6
6-Methoxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ium-3-olate

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